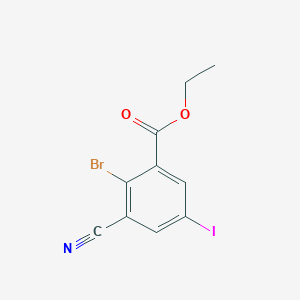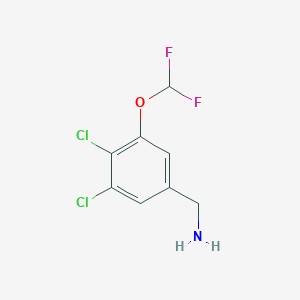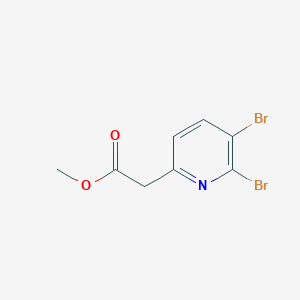![molecular formula C14H12ClN3O2 B1448938 benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate CAS No. 1823247-17-1](/img/structure/B1448938.png)
benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Vue d'ensemble
Description
Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C14H12ClN3O2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives, including benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, involves the use of microwave techniques . This method involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . Another method involves the use of ethyl-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate in hydrazine monohydrate, which is heated under reflux for 6 hours .Molecular Structure Analysis
The molecular structure of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core . This core is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, such as its density, melting point, and boiling point, can be found in various chemical databases .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has developed improved procedures for the synthesis of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, exploring their antiparasitic activity. The introduction of 6-chloro-substituted benzoyl groups has shown to enhance in vivo antiparasitic effects without increasing host toxicity, indicating the potential for selective therapeutic applications (Southwick, Amarnath, & Madhav, 1974).
Biological Activity and Therapeutic Potential
Antifolate Activity
A study on the synthesis of antifols related to pyrrolopyrimidine highlighted the selective antiparasitic activity conferred by specific chloro-substituted groups, suggesting applications in antimalarial therapies (Southwick, Amarnath, & Madhav, 1974).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines explored the addition of molecular diversity onto the pyrimidine nitrogens, indicating the versatility of these compounds in drug development (Marcotte, Rombouts, & Lubell, 2003).
Tyrosine Kinase Inhibitory Activity
Compounds synthesized as 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines were evaluated for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity, showing promising results with some compounds exhibiting significant activity against EGFR internalization, hinting at potential applications in cancer therapy (Kaspersen et al., 2011).
Drug Development and Synthesis Techniques
- Solid-Phase Synthesis: The development of a solid-phase methodology for preparing pyrrolo[3,2-d]pyrimidine-6-carboxylates with diverse substitutions has opened avenues for generating libraries of these compounds, facilitating the exploration of their therapeutic potential (Fridkin & Lubell, 2005).
Orientations Futures
Pyrrolo[2,3-d]pyrimidine derivatives, including benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, have shown potential as multi-targeted kinase inhibitors and apoptosis inducers . These findings highlight the potential of these compounds as promising candidates for further development in the field of medicinal chemistry .
Propriétés
IUPAC Name |
benzyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-13-11-6-18(7-12(11)16-9-17-13)14(19)20-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEOYOBNEPSLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



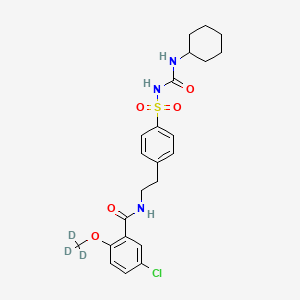
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)
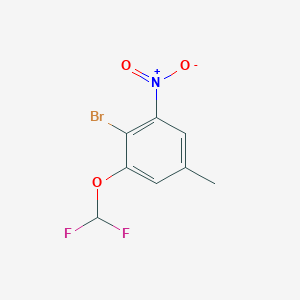
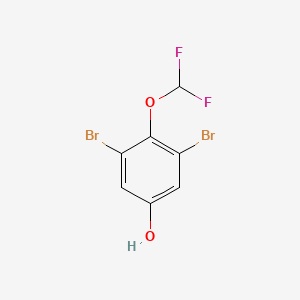

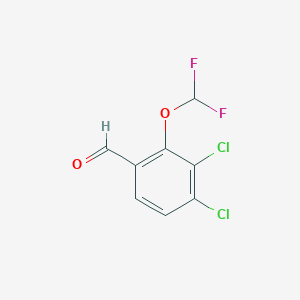
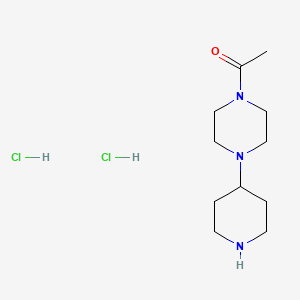
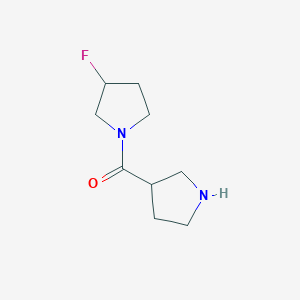
![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)
